Cas no 892874-65-6 (Ethyl 2,7-Dimethylquinoline-3-carboxylate)
Ethyl 2,7-Dimethylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
- ETHYL 2,7-DIMETHYLQUINOLINE-3-CARBOXYLATE
- OR3642
- QU102
- CS-0458641
- DTXSID90588882
- FT-0750027
- 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester, AldrichCPR
- 892874-65-6
- AB45123
- MFCD08437573
- DB-078374
- Ethyl 2,7-Dimethylquinoline-3-carboxylate
-
- MDL: MFCD08437573
- Inchi: 1S/C14H15NO2/c1-4-17-14(16)12-8-11-6-5-9(2)7-13(11)15-10(12)3/h5-8H,4H2,1-3H3
- InChI Key: XECUIRQNZBISJF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)N=C2C=C(C)C=CC2=C1)=O
Computed Properties
- Exact Mass: 229.11000
- Monoisotopic Mass: 229.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 3.02830
Ethyl 2,7-Dimethylquinoline-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
Ethyl 2,7-Dimethylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940848-10mg |
Ethyl 2,7-Dimethylquinoline-3-carboxylate |
892874-65-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940848-50mg |
Ethyl 2,7-Dimethylquinoline-3-carboxylate |
892874-65-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940848-100mg |
Ethyl 2,7-Dimethylquinoline-3-carboxylate |
892874-65-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529308-250mg |
Ethyl 2,7-dimethylquinoline-3-carboxylate |
892874-65-6 | 98% | 250mg |
¥1469.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529308-1g |
Ethyl 2,7-dimethylquinoline-3-carboxylate |
892874-65-6 | 98% | 1g |
¥3739.00 | 2024-04-26 | |
| abcr | AB213213-250 mg |
2,7-Dimethylquinoline-3-carboxylic acid ethyl ester |
892874-65-6 | 250mg |
€144.00 | 2023-05-06 | ||
| abcr | AB213213-1 g |
2,7-Dimethylquinoline-3-carboxylic acid ethyl ester |
892874-65-6 | 1g |
€288.50 | 2023-05-06 | ||
| abcr | AB213213-5 g |
2,7-Dimethylquinoline-3-carboxylic acid ethyl ester |
892874-65-6 | 5g |
€722.00 | 2023-05-06 | ||
| A2B Chem LLC | AB87283-250mg |
2,7-Dimethylquinoline-3-carboxylic acid ethyl ester |
892874-65-6 | 95% | 250mg |
$91.00 | 2024-04-19 | |
| A2B Chem LLC | AB87283-500mg |
2,7-Dimethylquinoline-3-carboxylic acid ethyl ester |
892874-65-6 | 95% | 500mg |
$126.00 | 2024-04-19 |
Ethyl 2,7-Dimethylquinoline-3-carboxylate Suppliers
Ethyl 2,7-Dimethylquinoline-3-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Ethyl 2,7-Dimethylquinoline-3-carboxylate
Ethyl 2,7-Dimethylquinoline-3-carboxylate (CAS No. 892874-65-6): An Overview of Its Properties and Applications
Ethyl 2,7-Dimethylquinoline-3-carboxylate (CAS No. 892874-65-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of quinolines, which are known for their diverse biological activities and structural complexity.
The chemical structure of Ethyl 2,7-Dimethylquinoline-3-carboxylate consists of a quinoline ring substituted with two methyl groups at the 2 and 7 positions and an ethyl ester group at the 3 position. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable building block in synthetic chemistry.
In terms of physical properties, Ethyl 2,7-Dimethylquinoline-3-carboxylate is a solid at room temperature with a melting point typically ranging from 100°C to 110°C. It is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's UV-Vis spectrum exhibits characteristic absorption bands that can be used for its identification and quantification in analytical methods.
The synthesis of Ethyl 2,7-Dimethylquinoline-3-carboxylate can be achieved through various routes, but one of the most common methods involves the condensation of 2,7-dimethylquinoline with ethyl chloroformate followed by esterification. This process yields high-purity product with good yields, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
One of the key areas where Ethyl 2,7-Dimethylquinoline-3-carboxylate has shown significant promise is in pharmaceutical research. Quinolines are well-known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have demonstrated that Ethyl 2,7-Dimethylquinoline-3-carboxylate exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, preliminary research suggests that it may have potential as an antiviral agent against certain RNA viruses.
In the context of drug discovery, Ethyl 2,7-Dimethylquinoline-3-carboxylate has been investigated as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. Researchers are currently exploring its potential as a scaffold for designing more potent and selective drugs with improved pharmacokinetic properties.
Beyond pharmaceutical applications, Ethyl 2,7-Dimethylquinoline-3-carboxylate has found use in materials science. The unique electronic properties of quinolines make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the ethyl ester group in Ethyl 2,7-Dimethylquinoline-3-carboxylate can influence its electronic behavior, potentially enhancing its performance in these devices.
In the realm of organic synthesis, Ethyl 2,7-Dimethylquinoline-3-carboxylate serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed to introduce additional functional groups or modify existing ones, thereby expanding its utility in synthetic chemistry. Recent studies have explored its use in multistep syntheses to produce compounds with diverse functionalities and applications.
The safety profile of Ethyl 2,7-Dimethylquinoline-3-carboxylate is an important consideration for its practical use. While it is generally considered safe under normal handling conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. Toxicological studies have shown that it has low acute toxicity but may cause irritation upon contact with eyes or skin. Therefore, it is recommended to handle this compound using standard laboratory safety practices.
In conclusion, Ethyl 2,7-Dimethylquinoline-3-carboxylate (CAS No. 892874-65-6) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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